Cas no 1261799-26-1 (2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine)

2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine
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- Inchi: 1S/C14H11F2NO3/c1-19-11-7-4-5-9(13(11)20-14(15)16)12(18)10-6-2-3-8-17-10/h2-8,14H,1H3
- InChI Key: KYSWIRVLHNEPGJ-UHFFFAOYSA-N
- SMILES: FC(OC1C(=CC=CC=1C(C1C=CC=CN=1)=O)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 328
- Topological Polar Surface Area: 48.4
- XLogP3: 3.4
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013001275-1g |
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine |
1261799-26-1 | 97% | 1g |
1,504.90 USD | 2021-05-31 | |
Alichem | A013001275-250mg |
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine |
1261799-26-1 | 97% | 250mg |
489.60 USD | 2021-05-31 | |
Alichem | A013001275-500mg |
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine |
1261799-26-1 | 97% | 500mg |
823.15 USD | 2021-05-31 |
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine Related Literature
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
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Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067
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Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445
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Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022
Additional information on 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine
Comprehensive Overview of 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine (CAS No. 1261799-26-1)
2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine (CAS No. 1261799-26-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethoxy and methoxybenzoyl functional groups, exhibits promising applications in drug discovery and material science. Its molecular structure, combining a pyridine ring with a benzoyl moiety, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential as a kinase inhibitor or ligand in catalytic systems, aligning with the growing demand for targeted therapies and green chemistry solutions.
The compound’s CAS No. 1261799-26-1 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Recent studies highlight its role in developing next-generation pharmaceuticals, especially in oncology and neurology, where small-molecule modulators are increasingly sought after. Its difluoromethoxy group enhances metabolic stability, a feature highly valued in drug design to improve bioavailability and reduce toxicity. This aligns with current trends in precision medicine, where researchers prioritize compounds with optimized pharmacokinetic profiles.
From a synthetic chemistry perspective, 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine exemplifies advancements in heterocyclic chemistry. Its synthesis often involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, methods widely discussed in organic synthesis forums. The compound’s electrophilic reactivity also makes it a candidate for covalent inhibitor development, a hot topic in proteomics and chemical biology. These attributes resonate with industry demands for high-value intermediates that accelerate R&D timelines.
Environmental and safety considerations are paramount when handling CAS No. 1261799-26-1. While not classified as hazardous, its handling requires adherence to Good Laboratory Practices (GLP) to ensure worker safety and environmental protection. The compound’s low ecotoxicity profile, as inferred from structural analogs, supports its use in sustainable chemistry initiatives—a key focus for ESG (Environmental, Social, and Governance)-driven enterprises.
Market analysts note rising demand for 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine in contract research organizations (CROs) and academic labs, driven by its utility in high-throughput screening and fragment-based drug discovery. Its compatibility with automated synthesis platforms further enhances its appeal, addressing the need for scalable solutions in combinatorial chemistry. These factors position it as a future-proof intermediate in the life sciences sector.
In summary, 2-(2-(Difluoromethoxy)-3-methoxybenzoyl)pyridine (CAS No. 1261799-26-1) represents a convergence of innovation in medicinal chemistry, catalysis, and sustainable manufacturing. Its multifaceted applications and alignment with industry 4.0 trends underscore its relevance in contemporary scientific discourse. For researchers exploring structure-activity relationships (SAR) or molecular docking, this compound offers a robust scaffold to drive breakthroughs in therapeutic development.
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